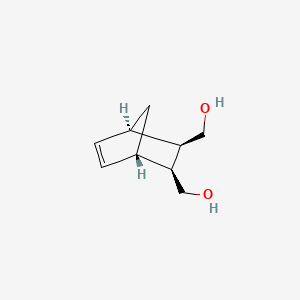

5-Norbornene-2-exo,3-exo-dimethanol

Description

Contextual Significance in Organic Chemistry and Polymer Science

In organic chemistry, 5-Norbornene-2-exo,3-exo-dimethanol serves as a versatile intermediate. Its diol functionality allows it to participate in a variety of reactions, including esterification, etherification, and the formation of polyurethanes and polyesters. The strained double bond within the norbornene ring is also reactive, enabling its participation in addition reactions and, most notably, in Ring-Opening Metathesis Polymerization (ROMP). rsc.org

The presence of two reactive sites—the double bond and the hydroxyl groups—allows for the synthesis of polymers with complex architectures. For instance, the double bond can be polymerized via ROMP to create a linear polymer backbone, while the hydroxyl groups can be used for subsequent cross-linking or functionalization. This dual reactivity is highly desirable in the design of functional materials, such as coatings, adhesives, and composites. chemicalbook.com

In polymer science, norbornene-based monomers are known to produce polymers with high thermal stability, good mechanical strength, and excellent optical clarity. rsc.org The incorporation of functional groups, such as the dimethanol moiety in the target compound, allows for the tailoring of polymer properties, including hydrophilicity, adhesion, and chemical resistance.

The foundation of norbornene chemistry was laid in 1928 with the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950. rsc.orgacs.org This [4+2] cycloaddition reaction provides a straightforward method for synthesizing six-membered rings and is the primary route for producing the norbornene skeleton. rsc.orgacs.org The parent compound, norbornene, is synthesized via the Diels-Alder reaction of cyclopentadiene (B3395910) and ethylene (B1197577). acs.org

The reaction between cyclopentadiene and a suitable dienophile typically results in the preferential formation of the endo isomer due to favorable secondary orbital interactions. dtic.mil However, the exo isomer is often thermodynamically more stable. google.com This stereochemical outcome is a critical aspect of norbornene chemistry, as the spatial orientation of substituents significantly influences the reactivity of the monomer and the properties of the resulting polymer. rsc.orgresearchgate.net

Over the decades, a vast library of functionalized norbornene monomers has been developed to meet the demands for advanced polymeric materials with tailored properties for applications in electronics, optics, and medicine. google.com The synthesis of these derivatives often involves the Diels-Alder reaction followed by chemical modifications of the resulting adduct. dtic.mil

The research interest in 5-Norbornene-2-exo,3-exo-dimethanol is rooted in its distinct structural features:

The Norbornene Skeleton: The bicyclo[2.2.1]heptene framework, commonly known as the norbornene skeleton, is highly strained. This ring strain is the driving force for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. rsc.org The resulting polymers retain the double bond in the backbone, which can be used for further modifications like hydrogenation to improve thermal and oxidative stability. dtic.mil

Exo,Exo-Configuration: The stereochemistry of the substituents on the norbornene ring plays a crucial role in its polymerizability. Research has consistently shown that exo isomers of norbornene monomers exhibit higher reactivity in both vinyl-addition and ring-opening metathesis polymerizations compared to their endo counterparts. chemicalbook.comrsc.org This is attributed to the reduced steric hindrance around the double bond in the exo isomer, allowing for easier access by the catalyst. rsc.org The exclusive exo,exo configuration of the dimethanol groups in the target compound is therefore a significant advantage for achieving efficient polymerization.

Dimethanol Functionality: The two primary alcohol groups provide sites for a wide range of chemical modifications. They can react with diisocyanates to form polyurethanes, with dicarboxylic acids or their derivatives to form polyesters, and with epoxides to form epoxy resins. chemicalbook.comepo.org This functionality allows for the creation of cross-linked networks, leading to materials with enhanced mechanical properties and thermal stability. Furthermore, the hydroxyl groups can improve the adhesion of the resulting polymers to various substrates and increase their hydrophilicity. While the endo isomer of this compound has been explored for its role in promoting specific catalytic reactions, the exo,exo isomer is of primary interest for polymerization. rsc.orgresearchgate.net

While detailed research findings on the homopolymerization of 5-Norbornene-2-exo,3-exo-dimethanol are not extensively reported in publicly available literature, its structural characteristics strongly suggest its potential as a valuable monomer for the development of high-performance polymers. Its commercial availability indicates its utility in various industrial applications, likely as a comonomer or cross-linking agent to impart specific properties to a polymer system. sigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8+,9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHHPVIMEQGKNE-OJOKCITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-95-6 | |

| Record name | 5-Norbornene-2-exo,3-exo-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Norbornene 2 Exo,3 Exo Dimethanol and Its Precursors

Diels-Alder Cycloaddition Strategies for Norbornene Scaffolds

The foundational framework of 5-norbornene-2-exo,3-exo-dimethanol is the norbornene scaffold, which is efficiently constructed via a [4+2] Diels-Alder cycloaddition. This reaction involves a conjugated diene reacting with an alkene (dienophile) to form a six-membered ring.

Synthesis of Key Norbornene Precursors (e.g., 5-norbornene-2,3-dicarboxylic anhydride)

A primary and crucial precursor for the synthesis of 5-norbornene-2-exo,3-exo-dimethanol is 5-norbornene-2,3-dicarboxylic anhydride (B1165640). This compound is synthesized through the Diels-Alder reaction between cyclopentadiene (B3395910) (the diene) and maleic anhydride (the dienophile). rsc.orgescholarship.orgmasterorganicchemistry.comyoutube.comrsc.orglatech.eduwikipedia.orgcaltech.edu

Cyclopentadiene is highly reactive and readily dimerizes at room temperature to form dicyclopentadiene (B1670491). latech.eduwikipedia.org Therefore, it is typically generated fresh for the reaction by the thermal cracking (retro-Diels-Alder reaction) of dicyclopentadiene. latech.eduwikipedia.org The subsequent reaction with maleic anhydride is exothermic and proceeds readily. Common solvents used for this reaction include ethyl acetate (B1210297) and ligroin, though solvent-free methods have also been developed. rsc.orgwikipedia.org The reaction initially yields cis-5-norbornene-endo-2,3-dicarboxylic anhydride as the major product due to kinetic control. rsc.orgyoutube.comrsc.org

Isomeric Control in Diels-Alder Reactions: Endo/Exo Selectivity and Isomerization Pathways

The stereochemistry of the Diels-Alder adduct is a critical factor in determining the final stereochemistry of the dimethanol product. The reaction between cyclopentadiene and maleic anhydride can produce two diastereomers: the endo and the exo adduct.

Endo/Exo Selectivity : The kinetically favored product is the endo isomer. rsc.orgmasterorganicchemistry.comyoutube.comnih.gov This preference is explained by secondary orbital interactions, where the electron-withdrawing carbonyl groups of the dienophile (maleic anhydride) are positioned under the developing π-system of the diene (cyclopentadiene), leading to a more stabilized transition state. nih.gov In contrast, the exo isomer, where the anhydride group points away from the double bond, is the thermodynamically more stable product due to reduced steric hindrance. rsc.orgyoutube.comacs.org

Isomerization Pathways : To obtain the desired exo,exo-dimethanol, the precursor anhydride must be in the exo configuration. This requires the isomerization of the kinetically formed endo anhydride to the thermodynamically favored exo form. Several methods can achieve this transformation:

Thermal Isomerization : Heating the endo-anhydride at temperatures between 190°C and 220°C can induce rearrangement to the exo isomer. latech.eduorgsyn.orgwikipedia.org This process can be conducted neat or in high-boiling solvents such as 1,2-dimethoxybenzene (B1683551) or decalin. latech.eduorgsyn.org Microwave-assisted heating has also been shown to be an effective method for this isomerization. rsc.org

Base-Promoted Isomerization : Strong bases, such as sodium tert-butoxide, can facilitate the isomerization to the more stable exo form even at room temperature, allowing the system to reach thermodynamic equilibrium. acs.org

Photochemical Isomerization : Irradiation with UV light is another method reported to convert the endo isomer to the exo isomer. wikipedia.org

It is important to note that these isomerization processes often result in an equilibrium mixture, with typical exo to endo ratios ranging from 50:50 to 60:40, necessitating purification to isolate the pure exo isomer. youtube.comacs.org

| Method | Conditions | Predominant Isomer | Key Findings/Citations |

|---|---|---|---|

| Kinetic Control (Diels-Alder) | Low temperature reaction | Endo | Kinetically favored due to secondary orbital interactions. rsc.orgmasterorganicchemistry.comnih.gov |

| Thermal Isomerization | Heating at 190-220°C | Exo (Equilibrium Mixture) | Reaches thermodynamic equilibrium, favoring the less sterically hindered exo isomer. latech.eduorgsyn.orgwikipedia.org |

| Base-Promoted Isomerization | Strong base (e.g., t-BuONa) at room temperature | Exo (Equilibrium Mixture) | Rapidly reaches thermodynamic equilibrium (exo content ~60%). acs.org |

| Photochemical Isomerization | UV light irradiation | Exo | An effective method for endo to exo conversion. wikipedia.org |

Direct Synthesis Routes to 5-Norbornene-2-exo,3-exo-dimethanol

Once the cis-5-norbornene-exo-2,3-dicarboxylic anhydride is obtained, the final step is the reduction of the anhydride or its corresponding dicarboxylic acid derivative to the target dimethanol.

Reduction Methodologies for Carboxylic Acid Derivatives to Dimethanol

The conversion of the carboxylic acid or anhydride functional groups to primary alcohols requires a potent reducing agent.

Lithium Aluminum Hydride (LiAlH₄) Reduction : Lithium aluminum hydride (LAH) is a powerful reducing agent widely used for the reduction of esters, carboxylic acids, and anhydrides to their corresponding alcohols. masterorganicchemistry.comwikipedia.org The reduction of cis-5-norbornene-exo-2,3-dicarboxylic anhydride or the corresponding diacid with LiAlH₄ in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields 5-norbornene-2-exo,3-exo-dimethanol. masterorganicchemistry.comacs.org LAH is strong enough to reduce both carbonyl groups of the anhydride directly to the diol. masterorganicchemistry.comwikipedia.org

The general mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LAH onto the carbonyl carbons. For an anhydride, this process occurs twice on each carbonyl group to fully reduce it to a primary alcohol.

Optimization of Reaction Conditions for Stereoselective Synthesis of the Exo,Exo-Isomer

The key to synthesizing the pure exo,exo-isomer of the dimethanol lies in the stereochemistry of the precursor. The entire synthesis must be optimized to favor the formation and isolation of the exo intermediate.

The critical step for optimization is the isomerization of the endo-anhydride to the exo-anhydride. Recent advancements have focused on creating more efficient one-pot syntheses. For example, using a continuous-flow microreactor, dicyclopentadiene and maleic anhydride can be reacted at high temperatures (e.g., 260°C) and pressures. latech.edu Under these conditions, the in-situ generated cyclopentadiene reacts to form the Diels-Alder adduct, and the high temperature simultaneously promotes the isomerization to the thermodynamically favored exo product, achieving an exo/endo ratio of up to 1.19:1 with high conversion and selectivity in a very short reaction time. latech.edu This method streamlines the process by combining the Diels-Alder reaction and isomerization into a single, efficient step, which directly impacts the stereoselective production of the exo precursor needed for the final reduction.

Green Chemistry Approaches in 5-Norbornene-2-exo,3-exo-dimethanol Synthesis

Efforts to make the synthesis of norbornene derivatives more environmentally friendly have focused on several principles of green chemistry.

Chemical Reactivity and Derivatization Strategies of 5 Norbornene 2 Exo,3 Exo Dimethanol

Functional Group Transformations of Hydroxyl Moieties

The two primary alcohol functionalities in the exo position on the norbornene scaffold are readily accessible for various chemical modifications, enabling the synthesis of a diverse array of derivatives with tailored properties.

Esterification and Etherification Reactions

The conversion of the hydroxyl groups into esters and ethers is a fundamental strategy to modify the polarity, solubility, and reactivity of the molecule.

Esterification reactions can be carried out to introduce a wide variety of functional groups. While direct esterification studies on 5-Norbornene-2-exo,3-exo-dimethanol are not extensively detailed in the provided search results, the reactivity of related norbornene derivatives provides significant insight. For instance, the esterification of the closely related 5-norbornene-2,3-dicarboxylic anhydride (B1165640) with various alcohols proceeds efficiently, typically requiring a catalyst to drive the reaction to completion, especially with sterically hindered alcohols. nih.gov The process often involves two steps: an initial rapid, non-catalytic ring-opening to form a monoester carboxylic acid, followed by a slower, reversible second esterification that necessitates a catalyst and removal of water to achieve high yields. nih.gov A potential side reaction in these processes, particularly at elevated temperatures, is the retro-Diels-Alder reaction. nih.gov The principles observed in these systems, such as the use of acid catalysts or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are applicable for the esterification of the diol. nih.gov

Etherification reactions provide another route to functionalize the hydroxyl groups. A common method for ether synthesis is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. youtube.com Research on the related 5-hydroxymethyl-2-norbornene (HMNB) has demonstrated the successful methylation of the hydroxyl group to yield 5-methoxymethyl-2-norbornene (MMNB). nih.gov This transformation was conducted to investigate the inhibitory effect of the hydroxyl group on the Grubbs catalyst during polymerization. nih.gov Another effective method for the alkylation of sterically unhindered diols, such as the norbornane (B1196662) diol system, is the use of silver(I) oxide with an alkylating agent, a technique derived from the Irvine-Purdie method. nih.gov

A summary of representative esterification and etherification approaches applicable to the norbornene scaffold is presented below.

| Reaction Type | Reagents & Conditions | Product Type | Key Considerations |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Diester | Reversible reaction; requires water removal for high yield. nih.gov |

| Esterification | Acyl Chloride, Base (e.g., Pyridine) | Diester | Generally high yielding and proceeds under mild conditions. |

| Esterification | Carboxylic Acid, DCC, DMAP | Diester | Effective for coupling with various acids, including those modifying polymers like PEG. nih.gov |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (RX) | Diether | Classic Williamson synthesis; requires anhydrous conditions. youtube.com |

| Etherification | Alkyl Halide (e.g., CH₃I), Ag₂O | Diether | Silver-mediated alkylation, effective for diols. nih.gov |

Other Substitution and Functionalization Reactions

Beyond ester and ether formation, the hydroxyl groups of 5-norbornene-2-exo,3-exo-dimethanol can participate in or be converted to other functional groups, expanding its synthetic utility. The presence of these hydroxyls can influence the outcome of other reactions on the molecule. For example, the related endo-5-norbornene-2,3-dimethanol has been employed as a ligand or additive in palladium-catalyzed Heck/Suzuki cascade reactions, where it was found to be crucial for preventing unwanted side reactions and achieving high enantioselectivity. rsc.orgsigmaaldrich.com

The hydroxyl groups also serve as handles for post-polymerization modification. After Ring-Opening Metathesis Polymerization (ROMP) of hydroxyl-functionalized norbornenes, the resulting polymers possess pendant hydroxyl groups along the backbone. nih.govresearchgate.netchemrxiv.orgrsc.org These groups enhance the hydrophilicity of the polymer and provide sites for further functionalization, such as binding metal nanoparticles. nih.govresearchgate.netchemrxiv.org For example, foams made from hydroxylated norbornene polymers have been shown to effectively bind and disperse palladium nanoparticles, creating efficient and recyclable catalytic scaffolds for cross-coupling reactions. nih.govresearchgate.netchemrxiv.orgrsc.org This demonstrates a powerful strategy where the initial functional group is retained through polymerization to impart specific properties and reactivity to the final material.

Olefin Metathesis Reactions Involving the Norbornene Double Bond

The high ring strain of the norbornene bicyclic system makes it an exceptionally reactive monomer in olefin metathesis reactions, particularly Ring-Opening Metathesis Polymerization (ROMP). The exo configuration of the substituents is known to influence polymerization kinetics favorably compared to the endo isomers. organic-chemistry.org

Ring-Opening Metathesis (ROM)

Ring-Opening Metathesis Polymerization (ROMP) is one of the most powerful applications of 5-Norbornene-2-exo,3-exo-dimethanol. This reaction utilizes transition metal catalysts, most notably ruthenium-based Grubbs catalysts and molybdenum or tungsten alkylidenes, to polymerize the monomer via the opening of the strained double bond. nih.govresearchgate.net The reaction is characterized by its tolerance to a wide variety of functional groups, including the hydroxyl moieties present in this monomer. nih.gov

The polymerization of norbornene derivatives can proceed in a living fashion, which allows for precise control over the polymer's molecular weight and the synthesis of well-defined block copolymers. nih.gov The reactivity in ROMP is sensitive to the stereochemistry of the monomer; exo-isomers generally exhibit higher reactivity and polymerization rates than their endo-counterparts. organic-chemistry.org This is often attributed to the greater steric hindrance presented by endo substituents, which can impede the approach of the monomer to the metal catalyst center. The resulting polymers contain a C=C double bond in each repeating unit, which can be hydrogenated to yield saturated, stable aliphatic polymers with high glass transition temperatures.

Ring-Opening Cross-Metathesis (ROCM) with External Olefins

Ring-Opening Cross-Metathesis (ROCM) is a powerful variation of olefin metathesis that involves the reaction of a cyclic olefin, such as 5-norbornene-2-exo,3-exo-dimethanol, with an external, acyclic olefin (the cross-partner). This reaction opens the norbornene ring and simultaneously incorporates the cross-partner at one or both ends of the newly formed linear alkene. The reaction provides a direct route to highly substituted, functionalized cyclopentane (B165970) derivatives. rsc.org

A significant challenge in ROCM with unsymmetrical norbornenes is controlling the regioselectivity of the ring opening. However, research has shown that heteroatom-containing substituents on the norbornene skeleton can direct the outcome of the reaction. rsc.org For example, sulfone-substituted norbornenes have been used to achieve highly regioselective ROCM reactions. The reaction of norbornene derivatives with electron-rich olefins, in the presence of second-generation Grubbs catalysts, has been shown to be a viable method for generating highly substituted five-membered rings. rsc.org

Stereoretentive Metathesis for Controlled Olefin Geometry

Recent advances in catalyst design have enabled control over the geometry of the double bond formed during metathesis reactions. Stereoretentive metathesis catalysts can preserve the stereochemistry of the starting olefin in the product. nih.gov This means a Z-alkene cross-partner will predominantly yield a Z-alkene product. Ruthenium-dithiolate complexes are a prominent class of catalysts that exhibit high Z-selectivity and stereoretention in metathesis reactions, including ROMP and ROCM of norbornene. nih.gov

This level of control is crucial for the synthesis of complex molecules and polymers with specific properties. For example, in the synthesis of the natural product (+)-neopeltolide, catalyst-controlled stereoselective metathesis was a key strategy, employing specific molybdenum and ruthenium catalysts to achieve desired Z-alkene geometries in both cross-metathesis and macrocyclic ring-closing metathesis steps. This ability to dictate olefin geometry through catalyst selection opens up sophisticated synthetic pathways starting from monomers like 5-Norbornene-2-exo,3-exo-dimethanol.

| Metathesis Reaction | Catalyst Type | Key Feature | Resulting Structure |

| ROMP | Grubbs (Ru), Mo, W catalysts | Living polymerization, functional group tolerance | High molecular weight polymer with pendant diol groups. nih.govresearchgate.net |

| ROCM | Grubbs (Ru) catalysts | Ring-opening and incorporation of an external olefin | Highly substituted cyclopentane derivatives. rsc.org |

| Stereoretentive Metathesis | Ru-dithiolate, Mo-MAP catalysts | Control over product olefin geometry (Z- or E-) | Polymers or small molecules with defined C=C stereochemistry. nih.gov |

Cycloaddition Reactions of the Norbornene Moiety

The strained double bond of the norbornene core in 5-Norbornene-2-exo,3-exo-dimethanol is a key feature that drives its participation in various cycloaddition reactions. This reactivity is particularly pronounced in inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of "click chemistry" due to its rapid kinetics and high specificity.

Inverse Electron-Demand Diels-Alder Reactions with Tetrazines

The inverse electron-demand Diels-Alder reaction is a powerful tool for bioconjugation and material science, and norbornene derivatives are frequently employed as dienophiles. rsc.org In this reaction, the electron-deficient tetrazine (the diene) reacts with the electron-rich dienophile. The strained nature of the norbornene double bond enhances its reactivity in these cycloadditions. nih.gov

The reaction between a 1,2,4,5-tetrazine (B1199680) and a norbornene derivative proceeds through a [4+2] cycloaddition, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction to release dinitrogen (N₂), resulting in the formation of a stable dihydropyridazine (B8628806) product. nih.gov This irreversible process is highly efficient and can be conducted under mild, often biological, conditions. rsc.org

Recent research has highlighted an interesting reactivity pattern where the reaction between norbornene and tetrazine can lead to a 1:2 stoichiometry, forming dimeric products. This occurs when the olefinic intermediate, formed after the initial cycloaddition and nitrogen elimination, undergoes a second cycloaddition with another tetrazine molecule.

Kinetic studies involving the reaction of various norbornene derivatives with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) have provided valuable insights into the reactivity of 5-Norbornene-2-exo,3-exo-dimethanol. Research indicates that exo,exo-5-norbornene-2,3-dimethanol exhibits a reactivity that is nearly on par with that of unsubstituted norbornene. nih.govnih.gov This is a significant finding, as substitutions on the norbornene scaffold can sometimes diminish the reaction rate. nih.gov For instance, the introduction of electron-withdrawing substituents has been shown to decrease the reaction rate. nih.gov The high reactivity of the exo,exo-dimethanol derivative makes it a valuable synthon for applications requiring rapid and efficient conjugation.

The following table summarizes the relative reactivities of selected norbornene derivatives in IEDDA reactions with a tetrazine.

Influence of Exo/Endo Isomerism on Cycloaddition Reactivity

The stereochemistry of the substituents on the norbornene ring, specifically their exo or endo orientation, has a profound impact on the rate of cycloaddition reactions. rsc.org It is a well-established principle that exo-substituted norbornenes generally exhibit higher reactivity in Diels-Alder reactions compared to their endo counterparts. researchgate.net

This enhanced reactivity of the exo isomer is a critical consideration in the synthesis and application of norbornene derivatives. Specifically, in the context of IEDDA reactions with tetrazines, the exo-norbornene isomer has been reported to react approximately three times faster than the endo isomer. rsc.org This difference in reaction rates is significant and can be exploited to achieve selective conjugations or to tune the kinetics of a particular process.

The steric hindrance presented by the substituents in the endo position is a primary factor contributing to the slower reaction rate. In the transition state of the cycloaddition, the approaching diene (tetrazine) experiences greater steric repulsion from the endo substituents, leading to a higher activation energy barrier for the reaction. Conversely, the exo substituents are oriented away from the incoming diene, resulting in a less sterically hindered and more favorable transition state.

While steric effects are a major determinant, other factors such as the potential for hydrogen bonding between the substituents and the incoming tetrazine can also influence the reaction rate. researchgate.net Nevertheless, the general trend of exo isomers being more reactive than endo isomers holds true across a range of norbornene derivatives. researchgate.net

The following table provides a comparative overview of the reactivity of exo and endo norbornene isomers in IEDDA reactions.

Polymerization Chemistry of 5 Norbornene 2 Exo,3 Exo Dimethanol As a Monomer

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique for cyclic olefins, driven by the relief of ring strain. For 5-norbornene-2-exo,3-exo-dimethanol, this process opens the norbornene ring system to form a linear polymer with the dimethanol functionalities preserved as side groups.

Catalytic Systems for ROMP: Ruthenium-based Catalysts (e.g., Grubbs and Hoveyda-Grubbs Complexes)

Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs complexes, are highly effective for the ROMP of norbornene derivatives due to their functional group tolerance and air stability. wikipedia.org The choice of catalyst generation and specific ligands can significantly influence the polymerization kinetics and the properties of the resulting polymer.

Grubbs Catalysts: The first, second, and third generations of Grubbs catalysts have all been employed in the ROMP of norbornene-type monomers. wikipedia.orgnsf.gov Third-generation Grubbs catalysts are often favored for their fast initiation rates and ability to produce polymers with controlled molecular weights. nsf.gov The catalytic activity can be influenced by the steric and electronic properties of the ligands attached to the ruthenium center. nih.gov

Hoveyda-Grubbs Catalysts: These catalysts, characterized by a chelating isopropoxybenzylidene ligand, often exhibit enhanced stability and are also widely used in ROMP. nih.govbeilstein-journals.org They can be particularly useful in achieving catalytic (as opposed to stoichiometric) polymerization through the use of chain transfer agents. nih.gov

The selection of the specific ruthenium catalyst can be tailored to achieve desired outcomes in the polymerization of functionalized norbornenes like 5-norbornene-2-exo,3-exo-dimethanol.

Living Polymerization Characteristics, Molecular Weight Control, and Polydispersity Index

A key advantage of using certain ruthenium catalysts in the ROMP of norbornene derivatives is the ability to achieve a "living" polymerization. In a living polymerization, the rate of initiation is comparable to or faster than the rate of propagation, and chain-terminating side reactions are largely absent. This allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution, quantified by the polydispersity index (PDI). mdpi.com

Ideally, in a living ROMP system:

The number-average molecular weight (Mn) of the polymer increases linearly with the monomer-to-initiator ratio. mdpi.com

The PDI values are typically close to 1.0, indicating a high degree of uniformity in the lengths of the polymer chains. mdpi.com For instance, the ROMP of a related norbornene monomer, 5-norbornene-2-(N-methyl)-phthalimide, using a Hoveyda-Grubbs 2nd generation catalyst yielded polymers with PDI values in the narrow range of 1.18–1.25. mdpi.com

This level of control is crucial for designing polymers with specific physical and mechanical properties for advanced applications.

Table 1: Living Polymerization Characteristics in ROMP of Norbornene Derivatives

| Characteristic | Description | Ideal Value | Reference |

|---|---|---|---|

| Molecular Weight Control | The ability to predetermine the polymer's average molecular weight by adjusting the monomer-to-initiator ratio. | Linear relationship between Mn and [M]/[I] | mdpi.com |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. PDI = Mw/Mn, where Mw is the weight-average molecular weight. | Close to 1.0 | mdpi.com |

Influence of Monomer Stereochemistry on ROMP Kinetics and Polymerization Efficiency (Exo vs. Endo Reactivity)

The stereochemistry of the substituents on the norbornene ring system has a profound impact on the kinetics and efficiency of ROMP. Generally, exo isomers of norbornene derivatives exhibit significantly higher reactivity in ROMP compared to their corresponding endo isomers. acs.orgillinois.eduresearchgate.net This difference in reactivity is primarily attributed to steric factors. acs.orgillinois.edu

During polymerization, the incoming monomer must coordinate to the metal center of the propagating catalyst. In the case of an endo isomer, the substituent on the monomer can sterically hinder this approach, slowing down the rate of polymerization. nsf.gov In contrast, the exo isomer presents a less hindered face to the catalyst, allowing for faster coordination and propagation. rsc.org Studies on dicyclopentadiene (B1670491), a related norbornene derivative, have shown the exo isomer to be over an order of magnitude more reactive than the endo isomer when using a Grubbs catalyst. illinois.edu This kinetic preference for the exo isomer is a critical consideration in the polymerization of functionalized norbornenes. However, it has been noted that for oxanorbornene derivatives, the endo-isomers can show higher reactivity with Grubbs' 3rd generation catalyst. nih.gov

Stereoselectivity in ROMP: Control of Cis/Trans Isomerism in the Polymer Backbone

The double bonds formed in the polymer backbone during ROMP can exist as either cis or trans isomers. The ratio of these isomers significantly influences the physical properties of the resulting polymer, such as its glass transition temperature and crystallinity. nih.gov While many ruthenium-based catalysts, like the first-generation Grubbs catalyst, typically produce polymers with a high trans content, certain catalytic systems can be tuned to favor the formation of cis double bonds. nih.gov

For example, the use of specific C-H activated ruthenium catalysts has been shown to yield polymers with high cis content, which can be further increased by lowering the polymerization temperature. nih.gov Other metal catalysts, such as those based on tungsten, have also demonstrated high cis-selectivity in the ROMP of norbornene. mdpi.commdpi.com The ability to control the cis/trans isomerism in the polymer backbone provides another layer of control over the final material properties.

Table 2: Factors Influencing Cis/Trans Isomerism in ROMP

| Factor | Influence on Stereoselectivity | Example | Reference |

|---|---|---|---|

| Catalyst Structure | The ligands on the metal center play a crucial role in determining the geometry of the resulting double bond. | C-H activated ruthenium catalysts can favor cis formation. | nih.gov |

| Monomer Structure | The substituents on the norbornene ring can influence the stereochemical outcome. | The cis content can vary significantly with different monomer structures. | nih.gov |

| Temperature | Lowering the reaction temperature can often increase the percentage of cis double bonds. | Cis content as high as 96% has been achieved at lower temperatures. | nih.gov |

Copolymerization Strategies Involving 5-Norbornene-2-exo,3-exo-dimethanol

Copolymerization allows for the incorporation of multiple monomer units into a single polymer chain, leading to materials with a combination of properties from the individual monomers.

Homopolymerization and Copolymerization with Norbornene Derivatives

5-Norbornene-2-exo,3-exo-dimethanol can be homopolymerized to yield a polymer with pendant di-methanol groups. These functional groups can then be used for further chemical modifications.

Furthermore, it can be copolymerized with other norbornene derivatives to create copolymers with tailored functionalities. For example, copolymerizing with a simple norbornene monomer would result in a polymer with segments containing the di-methanol groups and segments that are purely hydrocarbon. The reactivity ratios of the comonomers, which are influenced by their stereochemistry (exo vs. endo) and the catalyst system used, will determine the distribution of the monomer units within the polymer chain. acs.orgnih.gov The higher reactivity of exo isomers generally leads to their preferential incorporation into the copolymer. nih.gov This allows for the synthesis of random, block, or gradient copolymers by controlling the monomer addition sequence and polymerization conditions.

Incorporation of Functional Monomers for Tailored Polymer Architectures

The utility of 5-Norbornene-2-exo,3-exo-dimethanol is significantly enhanced through its copolymerization with other functional monomers. The high functional group tolerance of modern ruthenium-based ROMP catalysts enables the direct polymerization of a wide array of norbornene derivatives, allowing for the precise tuning of polymer properties. rsc.org By strategically selecting comonomers, researchers can design and synthesize polymers with specific chemical, physical, and mechanical characteristics.

The copolymerization of norbornene-based monomers is a well-established strategy for creating materials with tailored properties. researchgate.net For instance, studies on the copolymerization of the related monomer, the exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride (B1165640), with ethylene (B1197577) have shown that the exo configuration leads to higher polymerization activity and greater incorporation into the polymer backbone compared to its endo counterpart. rsc.org This principle is critical when designing copolymerization reactions involving 5-Norbornene-2-exo,3-exo-dimethanol, as its exo configuration is expected to ensure efficient polymerization kinetics.

Furthermore, the diol functionality serves as a reactive handle for extensive post-polymerization modification. For example, polymers containing these hydroxyl groups can be esterified or etherified to introduce a secondary layer of functionality, further expanding the chemical diversity of the polymer architecture. Research on degradable polymers has utilized the related 5-norbornene-2-methanol (B8022476) to create polymer scaffolds that can be subsequently modified via techniques like radical thiol additions, demonstrating the utility of hydroxyl-functionalized norbornenes. amazonaws.com

Control of Polymer Architecture

The control over macromolecular architecture is a cornerstone of modern polymer chemistry. 5-Norbornene-2-exo,3-exo-dimethanol serves as a valuable building block for creating complex polymer structures, including branched, cross-linked, and block copolymers, as well as for surface-grafted polymer brushes.

Synthesis of Branched and Cross-linked Polymers

While 5-Norbornene-2-exo,3-exo-dimethanol itself has only one polymerizable norbornene unit, it is a key precursor for creating cross-linked polymer networks. Two primary strategies can be employed:

Pre-polymerization Modification: The monomer can be reacted with a molecule containing two or more norbornene units. For example, the diol can be esterified with two equivalents of a norbornene-functionalized carboxylic acid to create a bifunctional monomer. This new monomer, possessing two polymerizable olefins, acts as a cross-linker during ROMP. This approach has been successfully demonstrated using bifunctional monomers derived from cis-5-norbornene-exo-2,3-dicarboxylic anhydride to produce highly cross-linked, glassy polynorbornenes. mdpi.combohrium.comresearchgate.net The resulting materials are insoluble and exhibit enhanced thermal and mechanical stability. mdpi.com

Post-polymerization Cross-linking: A linear polymer of 5-Norbornene-2-exo,3-exo-dimethanol can be synthesized first. The pendant hydroxyl groups along the polymer backbone can then be reacted with a difunctional cross-linking agent, such as a diisocyanate or a diacyl chloride, to form a three-dimensional network. This method allows for control over the cross-link density by adjusting the stoichiometry of the cross-linking agent. Studies on related systems have shown that increasing the concentration of the cross-linking agent leads to a higher gel content and an increased glass transition temperature (Tg) of the polymer. researchgate.net

The table below illustrates the effect of a cross-linking agent on the properties of a polynorbornene derivative, a principle directly applicable to polymers derived from 5-Norbornene-2-exo,3-exo-dimethanol.

Table 1: Effect of Cross-linker Concentration on Polymer Properties Data based on principles described for related polynorbornene systems. researchgate.net

| Cross-linker Molar Fraction (%) | Gel Content (wt. %) | Glass Transition Temperature (Tg, °C) |

|---|---|---|

| 0 | 0 | 120 |

| 5 | 65 | 135 |

| 10 | 85 | 148 |

| 20 | 95 | 165 |

Block Copolymer Synthesis

The synthesis of block copolymers relies on living polymerization techniques, where the reactivity of the propagating chain end is maintained throughout the reaction. ROMP, particularly with well-defined ruthenium catalysts, exhibits excellent living characteristics, making it ideal for synthesizing block copolymers from norbornene-based monomers. acs.orgmdpi.com This allows for the sequential addition of different monomers to create well-defined block structures.

5-Norbornene-2-exo,3-exo-dimethanol is an ideal candidate for forming the hydrophilic block in an amphiphilic block copolymer. A typical synthesis would involve:

Polymerizing a hydrophobic norbornene monomer (e.g., norbornene or an alkyl-substituted norbornene) to a desired chain length.

Without terminating the reaction, a solution of 5-Norbornene-2-exo,3-exo-dimethanol is added to the living polymer chains.

The polymerization continues, adding a hydrophilic block to the end of the hydrophobic block, resulting in an A-B diblock copolymer.

This strategy has been employed to create various norbornene-based block copolymers. gatech.edu The resulting amphiphilic macromolecules can self-assemble in selective solvents to form micelles, vesicles, and other complex nanostructures, which are of interest for applications in nanotechnology and biomedicine. The ability to control the molecular weight and achieve narrow molecular weight distributions is a key advantage of using ROMP for this purpose. acs.org

Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP)

Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP) is a powerful technique for covalently grafting polymer chains onto a substrate, creating a dense layer known as a polymer brush. This method has been widely used to modify the surface properties of materials like silicon wafers, gold, and steel. researchgate.net

The hydroxyl groups of 5-Norbornene-2-exo,3-exo-dimethanol make it particularly suitable for SI-ROMP on oxide surfaces (e.g., SiO₂, TiO₂, Al₂O₃). The process typically involves two main approaches:

Grafting-to: A pre-synthesized polymer of 5-Norbornene-2-exo,3-exo-dimethanol with a reactive end-group is attached to a compatible surface. This method is simpler but can lead to lower grafting densities due to steric hindrance.

Grafting-from: This is the more common approach for achieving high grafting densities. A ROMP initiator is first immobilized on the substrate surface. The surface is then exposed to a solution of the monomer, 5-Norbornene-2-exo,3-exo-dimethanol, initiating polymerization directly from the surface and growing the polymer chains outwards.

Creating a surface coated with poly(5-Norbornene-2-exo,3-exo-dimethanol) would render it highly hydrophilic and functional. The pendant hydroxyl groups could be used to immobilize biomolecules, capture specific analytes, or alter the wetting and friction properties of the surface.

Advanced Materials Science Applications of 5 Norbornene 2 Exo,3 Exo Dimethanol Derived Polymers

Polymers with Enhanced Mechanical and Thermal Properties

Polymers derived from 5-Norbornene-2-exo,3-exo-dimethanol, often synthesized via ROMP, can exhibit notable mechanical and thermal characteristics. The rigid bicyclic structure of the norbornene unit contributes to a high glass transition temperature (Tg) in the resulting polymers. For instance, polynorbornenes are known for their high Tg, often exceeding 310 K, and excellent thermal stability. researchgate.net The incorporation of functional groups, such as those derived from 5-Norbornene-2-exo,3-exo-dimethanol, can further influence these properties.

Research has shown that the introduction of side chains with the potential for hydrogen bonding can significantly increase the glass transition temperature of polynorbornenes. unifr.ch This enhancement is also beneficial for the mechanical properties, leading to polymers with a higher storage modulus. unifr.ch For example, studies on functionalized polynorbornenes have demonstrated that while the homopolymer can be brittle, the addition of flexible alkyl chains can improve the elongation-to-break values significantly. promerus.com

The thermal stability of polynorbornenes is also a key feature. Decomposition temperatures for trans-polynorbornene are around 456°C, while cis-polynorbornene shows a slightly higher decomposition temperature of approximately 466°C. researchgate.net Furthermore, hydrogenation of the polynorbornene backbone can improve resistance to thermo-oxidative degradation, although it may decrease the thermomechanical properties. researchgate.net

Table 1: Thermal Properties of Polynorbornene Derivatives

| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature | Key Characteristics |

| trans-Polynorbornene | >310 K researchgate.net | ~456°C researchgate.net | High thermal stability. researchgate.net |

| cis-Polynorbornene | >310 K researchgate.net | ~466°C researchgate.net | Higher decomposition temperature than the trans isomer. researchgate.net |

| Hydrogenated Polynorbornene | Varies | Increased resistance to thermo-oxidative degradation. researchgate.net | Improved thermal stability. researchgate.net |

| Polynorbornenes with H-bonding side chains | Significantly increased. unifr.ch | Varies | Higher storage modulus. unifr.ch |

Development of Specialty Resins and Coatings

The diol functionality of 5-Norbornene-2-exo,3-exo-dimethanol makes it a versatile building block for specialty resins and coatings. These hydroxyl groups can be used to incorporate the norbornene moiety into various polymer backbones, such as polyesters and polyurethanes, or they can be functionalized to create monomers for UV-curable systems.

UV-curable coatings are a significant area of application. rsc.orgyoutube.com Formulations incorporating norbornene-based materials can offer rapid curing, low energy consumption, and minimal volatile organic compounds (VOCs). arkema.com For example, UV-curable coatings have been developed for applications such as dielectric coatings for battery cells, offering excellent dielectric properties, adhesion, and flexibility. arkema.com The incorporation of norbornene derivatives into hyperbranched polymers has also been shown to produce high-performance waterborne UV-curable coatings with good thermal stability and strong adhesion. rsc.org

In the realm of industrial coatings, 5-Norbornene-2-exo,3-exo-dimethanol can be utilized in the formulation of anti-corrosion, protective, and adhesive coatings. chemicalbook.com The presence of the norbornene group can enhance the crosslinking density of the cured coating, leading to improved durability and chemical resistance. rsc.org

Optical Materials Derived from Polynorbornenes

Polynorbornenes, including those derived from 5-Norbornene-2-exo,3-exo-dimethanol, possess properties that make them suitable for optical applications. Their amorphous nature and the ability to be processed into thin films are advantageous. mdpi.com A key property of 5-Norbornene-2-exo,3-exo-dimethanol is its refractive index, which is approximately 1.523. sigmaaldrich.com

Polymers derived from this monomer can be engineered to have a low dielectric constant, which is a desirable characteristic for materials used in microelectronics. rsc.org For instance, a novel linear silicon-containing polynorbornene with thermo-crosslinkable side chains exhibited a dielectric constant of 2.60. rsc.org The introduction of specific functional groups can be used to tune the dielectric properties of these polymers. nih.gov

The ability to form free-standing films with good processability further enhances their potential in optical and electronic applications. rsc.org

Self-Healing Materials Systems

5-Norbornene-2-exo,3-exo-dimethanol plays a role in the development of self-healing materials, particularly those based on the principle of ring-opening metathesis polymerization (ROMP). In these systems, a healing agent is released upon damage and polymerizes in situ to repair the material. researchgate.net

The hydroxyl groups of 5-Norbornene-2-exo,3-exo-dimethanol can act as adhesion promoters, improving the bond between the polymerized healing agent and the surrounding matrix, such as an epoxy resin. researchgate.net This enhanced adhesion is crucial for achieving high self-healing efficiencies. researchgate.net

Another approach to self-healing materials involves the use of thermally reversible Diels-Alder (DA) reactions. rsc.orgmatec-conferences.org The norbornene moiety is a key component in some of these systems, acting as a dienophile. rsc.org The reversible nature of the DA reaction allows for the repeated healing of cracks upon thermal treatment. mdpi.comresearchgate.net While furan-maleimide systems are common, other diene-dienophile pairs are also being explored. rsc.org

Table 2: Role of 5-Norbornene-2-exo,3-exo-dimethanol in Self-Healing Systems

| Self-Healing Mechanism | Role of 5-Norbornene-2-exo,3-exo-dimethanol | Key Advantage |

| Ring-Opening Metathesis Polymerization (ROMP) | Adhesion promoter due to hydroxyl groups. researchgate.net | Enhances adhesion of the polymerized healing agent to the matrix. researchgate.net |

| Diels-Alder (DA) Cycloaddition | Can act as a dienophile. rsc.org | Enables thermally reversible crosslinking for repeatable healing. mdpi.comresearchgate.net |

Adhesion Promoters in Polymer Composites

The hydroxyl groups of 5-Norbornene-2-exo,3-exo-dimethanol make it an effective adhesion promoter in polymer composites. researchgate.netspecialchem.com Adhesion promoters work at the interface between two materials, such as a polymer matrix and a filler or another polymer, to increase the bond strength. arcorepoxy.com

The use of organofunctional silanes as adhesion promoters is also a common strategy in polymer composites. specialchem.com While not a silane (B1218182) itself, the principle of introducing reactive functional groups to improve interfacial adhesion is the same. The hydroxyl groups of 5-Norbornene-2-exo,3-exo-dimethanol provide these reactive sites.

Functional Polymers for Specific Performance (e.g., Radical Scavenging Polymers)

The diol functionality of 5-Norbornene-2-exo,3-exo-dimethanol provides a convenient handle for the synthesis of functional polymers with specific performance characteristics. One such application is in the development of radical scavenging polymers.

Research has shown that norbornene monomers functionalized with sterically hindered phenols can be polymerized via ROMP to create polymers with radical scavenging abilities. tandfonline.com These polymers can act as stabilizers in other materials. While the specific use of 5-Norbornene-2-exo,3-exo-dimethanol as the starting point for these radical scavenging polymers is documented as a commercially available monomer in related studies, the principle involves attaching a radical scavenging moiety, such as a 3,5-di-tert-butyl-4-hydroxyphenoxy (DBHO) group, to the norbornene backbone. tandfonline.comresearchgate.net The resulting polymers have shown high efficiency in scavenging free radicals. tandfonline.com

A "chemical tagging" method has also been developed where 5-norbornene-2-methanol (B8022476) is used to scavenge and tag excess electrophiles, which are then removed by polymerization. nih.gov This highlights the utility of the norbornene structure in creating functional polymers for purification applications.

Design and Fabrication of Porous Polymer Architectures

Polymers derived from norbornene monomers can be used to create porous polymer architectures. The polymerization of these monomers, often through ROMP, can be controlled to produce materials with specific pore sizes and distributions.

The synthesis of polymer libraries from norbornadiene-based monomers via ROMP has been shown to produce polymers that can be processed into robust thin films. mdpi.com While this specific study focused on norbornadiene derivatives, the principles of controlled polymerization and subsequent processing are applicable to other norbornene-based systems.

The ability to create crosslinked networks is also crucial for the fabrication of stable porous structures. For example, a polynorbornene with thermo-crosslinkable side chains was synthesized and converted into a crosslinked network. rsc.org Such crosslinking can be used to lock in a porous morphology created during the polymerization process.

Theoretical and Computational Investigations of 5 Norbornene 2 Exo,3 Exo Dimethanol and Its Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving norbornene derivatives. While specific DFT studies exclusively targeting 5-Norbornene-2-exo,3-exo-dimethanol are not extensively documented in publicly available literature, the principles derived from related systems provide significant insights.

For instance, DFT calculations have been instrumental in understanding the ring-opening metathesis polymerization (ROMP) of norbornene-based monomers. These studies typically investigate the interaction of the monomer with various catalysts, such as Grubbs or Schrock catalysts. The calculations can map out the entire reaction pathway, identifying key intermediates and transition states. For a monomer like 5-Norbornene-2-exo,3-exo-dimethanol, DFT could be employed to model the coordination of the olefin to the metal center of the catalyst, the formation of the metallacyclobutane intermediate, and the subsequent ring-opening to yield the polymer chain. The presence of the dimethanol functional groups would be a key focus, as they can influence the reaction through steric and electronic effects, and potentially through coordination to the metal center.

Furthermore, DFT studies on the decomposition of ruthenium-based olefin metathesis catalysts have revealed pathways such as β-hydride elimination from the metallacyclobutane intermediate. mdpi.com The Gibbs free energy barriers for such decomposition pathways can be calculated to predict the stability of the catalyst during the polymerization of functionalized norbornenes.

In a different type of reaction, the carbonyl-olefin metathesis of norbornenes has been investigated using DFT. rsc.org These studies reveal a [3+2] cycloaddition/cycloreversion sequence, and the calculations of the energetic landscape for the full reaction pathway help in designing more efficient catalysts. rsc.orgrsc.org For 5-Norbornene-2-exo,3-exo-dimethanol, DFT could similarly be used to explore its participation in such reactions, with the hydroxyl groups potentially playing a role in catalysis or side reactions.

Elucidation of Stereoselectivity and Reactivity via Quantum-Chemical Calculations

Quantum-chemical calculations are pivotal in understanding and predicting the stereoselectivity and reactivity of norbornene derivatives. The rigid bicyclic structure of norbornene and its derivatives often leads to high stereoselectivity in their reactions, and computational methods can quantify the energetic differences between various stereoisomeric pathways.

The reactivity of exo and endo isomers of functionalized norbornenes is a well-documented phenomenon. Generally, the exo isomer is more reactive in ROMP than the endo isomer. mdpi.com This difference in reactivity can be rationalized through quantum-chemical calculations. The calculations can show that the approach of the catalyst to the double bond is less sterically hindered in the exo isomer. For 5-Norbornene-2-exo,3-exo-dimethanol, the exo configuration of the dimethanol groups would likely lead to a higher reactivity in polymerization compared to its endo counterpart.

Multiscale modeling approaches, which combine quantum mechanics with molecular mechanics (QM/MM), have been used to study the effect of stereochemistry on the properties of polynorbornenes. mdpi.com DFT calculations on model dimers and trimers with different stereochemistries are used to validate and refine the force fields used in the molecular dynamics simulations. mdpi.com This allows for the prediction of properties of high molecular weight polymers with specific stereochemical microstructures.

In the context of other reactions, such as the palladium-catalyzed functionalization of indoles using norbornene, DFT calculations have been used to investigate the regioselectivity of the initial palladation of the indole (B1671886) ring. nih.gov For a substituted norbornene like 5-Norbornene-2-exo,3-exo-dimethanol, quantum-chemical calculations could predict how the substituents influence the stereochemical outcome of its reactions.

Mechanistic Insights into Olefin Metathesis Pathways and Catalyst Behavior

Olefin metathesis, particularly Ring-Opening Metathesis Polymerization (ROMP), is a powerful method for synthesizing polymers from cyclic olefins like 5-Norbornene-2-exo,3-exo-dimethanol. Computational studies have provided profound insights into the mechanistic pathways of this reaction and the behavior of the catalysts involved.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the reaction of an olefin with a metal carbene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to generate a new olefin and a new metal carbene, which propagates the catalytic cycle. DFT calculations have been extensively used to model this cycle for various norbornene monomers and catalysts.

For the ROMP of 5-Norbornene-2-exo,3-exo-dimethanol, computational modeling could provide the following insights:

Initiation: The initial reaction between the monomer and the catalyst, for example, a Grubbs second-generation catalyst, to form the initial metallacyclobutane. The calculations would reveal the activation energy for this step.

Propagation: The subsequent reactions of the growing polymer chain with new monomer units. The stereochemistry of the resulting polymer (cis/trans double bonds and tacticity) can be predicted by comparing the energies of the different possible transition states.

Catalyst Behavior: The stability of the catalyst in the presence of the functionalized monomer is crucial. The hydroxyl groups of 5-Norbornene-2-exo,3-exo-dimethanol could potentially interact with the ruthenium center of the Grubbs catalyst, which might affect its activity and stability. DFT calculations can explore these potential interactions and their consequences. nih.gov

Furthermore, computational studies can aid in the design of new catalysts with improved activity and selectivity for specific monomers. For instance, DFT has been used to study Hoveyda-Grubbs-like catalysts and predict their efficiency in olefin metathesis. nih.govresearchgate.net

Analysis of Molecular Orbitals and Electronic Effects in Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a powerful framework for understanding and predicting chemical reactivity.

In the context of 5-Norbornene-2-exo,3-exo-dimethanol, the primary site of reactivity for reactions like olefin metathesis is the carbon-carbon double bond. The energy and shape of the π and π* orbitals of this double bond are key to its reactivity. The presence of the dimethanol substituents can influence these frontier orbitals. The electron-donating nature of the oxygen atoms in the hydroxyl groups can raise the energy of the HOMO, potentially making the olefin more nucleophilic and more reactive towards electrophilic reagents or certain metathesis catalysts.

Conceptual Density Functional Theory (CDFT) provides a range of descriptors that quantify the electronic effects on reactivity. mdpi.com Parameters such as electronegativity, chemical hardness, and the Fukui function can be calculated to predict the most reactive sites in a molecule and how it will interact with other reagents. For 5-Norbornene-2-exo,3-exo-dimethanol, these calculations could pinpoint the susceptibility of different atoms to nucleophilic or electrophilic attack.

Conformational Analysis of 5-Norbornene-2-exo,3-exo-dimethanol and its Derivatives

The three-dimensional structure of a molecule is crucial in determining its physical and chemical properties. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like 5-Norbornene-2-exo,3-exo-dimethanol, which has rotatable hydroxymethyl groups, understanding its conformational landscape is essential.

The conformational analysis of 5-Norbornene-2-exo,3-exo-dimethanol would involve exploring the potential energy surface with respect to the rotation around the C-C and C-O bonds of the two hydroxymethyl groups. This can be achieved through systematic or stochastic conformational search algorithms using molecular mechanics force fields, followed by higher-level quantum-chemical calculations (like DFT) to refine the energies of the located minima.

The primary degrees of freedom are the dihedral angles associated with the two -CH₂OH substituents. The relative orientation of these two groups will be influenced by a combination of factors:

Steric hindrance: Repulsive interactions between the two hydroxymethyl groups and between these groups and the norbornane (B1196662) skeleton will disfavor certain conformations.

Intramolecular hydrogen bonding: The possibility of hydrogen bond formation between the two hydroxyl groups could significantly stabilize certain conformations. The geometry required for such an interaction (distance and angle between the donor O-H and the acceptor O) would be a key factor.

Interaction with solvent: In a polar solvent, intermolecular hydrogen bonding with the solvent molecules would compete with intramolecular hydrogen bonding.

Analytical and Spectroscopic Characterization Methodologies for 5 Norbornene 2 Exo,3 Exo Dimethanol and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Norbornene-2-exo,3-exo-dimethanol, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Norbornene-2-exo,3-exo-dimethanol exhibits characteristic signals that confirm its structure. The exo configuration is specifically revealed by the coupling constants and chemical shifts of the protons on the norbornene skeleton. Key signals include those for the vinyl protons of the double bond, the bridgehead protons, and the protons of the hydroxymethyl groups. The integration of these signals provides quantitative information about the number of protons in each chemical environment. For instance, the disappearance of the hydroxyl proton signal upon esterification is a clear indicator of a successful reaction. rsc.org

A representative, though not exhaustive, summary of expected NMR chemical shifts is provided below. Actual values can vary based on the solvent and experimental conditions.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Olefinic Protons (C=C-H) | ~6.0-6.2 | ~135-138 |

| Bridgehead Protons | ~2.5-3.0 | ~45-50 |

| Methanol Protons (-CH₂OH) | ~3.2-3.8 | ~60-65 |

| Hydroxyl Protons (-OH) | Variable | - |

| Skeletal Protons | ~0.5-2.0 | ~30-45 |

This table presents generalized data; specific shifts can be influenced by experimental conditions.

For polymers derived from this monomer, NMR analysis remains crucial. The polymerization process, often a ring-opening metathesis polymerization (ROMP), consumes the double bond of the norbornene moiety. This is readily observed in the NMR spectrum by the disappearance of the sharp signals corresponding to the vinyl protons and carbons, and the appearance of broader signals characteristic of the polymer backbone. semanticscholar.org

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 5-Norbornene-2-exo,3-exo-dimethanol, which can be a crystalline solid, single-crystal XRD analysis would provide precise bond lengths, bond angles, and the exact stereochemical arrangement of the hydroxymethyl groups in the exo positions relative to the norbornene framework. researchgate.net

This technique is instrumental in unequivocally confirming the exo isomer, distinguishing it from the endo counterpart. The resulting crystal structure data, including unit cell dimensions and atomic coordinates, serves as a fundamental reference for computational modeling and for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. researchgate.net While specific crystallographic data for 5-Norbornene-2-exo,3-exo-dimethanol is not widely published in readily accessible literature, the technique's applicability to similar norbornene derivatives is well-established. researchgate.net

For the corresponding polymers, wide-angle X-ray diffraction (WAXD) is used to probe the degree of crystallinity. Many polymers derived from norbornene monomers are amorphous, resulting in broad, diffuse scattering patterns. However, under certain conditions, semi-crystalline domains can form, which would be indicated by the appearance of sharper diffraction peaks.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of 5-Norbornene-2-exo,3-exo-dimethanol and for separating its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for analyzing volatile compounds like the norbornene monomer. In GC, the sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for each, effectively a molecular fingerprint. This allows for both the identification of the main compound and the detection and identification of any impurities. Purity levels, often specified as greater than 97%, are typically determined using GC. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation of isomers that may not be easily resolved by GC. By selecting appropriate stationary and mobile phases, it is possible to separate the exo,exo, endo,endo, and exo,endo isomers of 5-norbornene-dimethanol. This is crucial for applications where a specific isomer is required to achieve desired polymer properties. HPLC is also used to purify reaction products, such as in the isolation of specific isomers from a mixture. modgraph.co.uk

Polymer Characterization Techniques Relevant to Architectural and Bulk Properties

Once 5-Norbornene-2-exo,3-exo-dimethanol is polymerized, a different set of analytical techniques is employed to characterize the resulting macromolecular structures and their bulk properties.

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. semanticscholar.org The polymer solution flows through a column packed with porous gel; larger polymer chains elute faster than smaller ones. By calibrating with standards of known molecular weight, the average molecular weight (Mn and Mw) of the polymer sample can be determined. This information is critical as molecular weight significantly influences the mechanical and thermal properties of the polymer. Multi-detector GPC can provide even more detailed information about the polymer's architecture, such as in the case of star polymers. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the polymer. For polymers of 5-Norbornene-2-exo,3-exo-dimethanol, the IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. The disappearance of the C=C stretching vibration from the monomer (typically around 1570 cm⁻¹) is a key indicator of successful polymerization. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the polymer's surface. This is particularly useful for analyzing the surface chemistry of polymer films or blends. For instance, in blends, XPS can determine if one component preferentially migrates to the surface. researchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique used to visualize the surface topography of polymer films. It can provide information on surface roughness, phase separation in polymer blends, and the morphology of thin films on a nanometer scale. This is valuable for understanding how the polymer organizes itself on a substrate.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions of a polymer, most importantly the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter that defines the service temperature range of the material. DSC can also be used to detect melting (Tm) and crystallization (Tc) temperatures in semi-crystalline polymers. semanticscholar.orgresearchgate.net

| Technique | Information Obtained | Relevance |

| GPC | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) | Determines mechanical and flow properties |

| IR | Functional Groups | Confirms polymerization and presence of -OH groups |

| XPS | Surface Elemental Composition and Chemical State | Analyzes surface chemistry and composition of films |

| AFM | Surface Topography and Morphology | Visualizes nanoscale surface features |

| DSC | Glass Transition (Tg), Melting (Tm), Crystallization (Tc) | Defines thermal properties and service temperature |

Conclusion and Future Research Directions

Summary of Key Research Advances in 5-Norbornene-2-exo,3-exo-dimethanol Chemistry

The chemistry of 5-Norbornene-2-exo,3-exo-dimethanol and its derivatives has been a fertile ground for advancements in polymer science. A primary area of progress lies in its use as a functional monomer in Ring-Opening Metathesis Polymerization (ROMP). The exo configuration of the dimethanol groups is particularly significant, as exo-isomers of norbornene derivatives often exhibit higher reactivity and lead to polymers with different properties compared to their endo counterparts. rsc.org For instance, in copolymerization with ethylene (B1197577) using phosphine-sulfonate palladium catalysts, the exo-isomer of a related norbornene anhydride (B1165640) showed higher polymerization activity and incorporation rates than the endo-isomer. rsc.org

Polymers derived from norbornene monomers are noted for their high thermal stability, transparency, and mechanical strength, making them valuable for specialty applications. researchgate.netresearchgate.net Research has demonstrated that polymers based on norbornene diesters, closely related to the dimethanol variant, can be synthesized with high molecular weights and good yields using modern catalysts like the Grubbs second-generation catalyst. semanticscholar.orgnih.gov The resulting polynorbornenes are being explored for use in optical materials such as lenses and displays. researchgate.net

Furthermore, the diol functionality of 5-Norbornene-2-exo,3-exo-dimethanol serves as a versatile handle for creating a variety of derivative monomers. For example, it can be converted into diesters, which are then polymerized. semanticscholar.orgnih.gov This versatility allows for the fine-tuning of polymer properties. The development of chiral polymers from derivatives of cis-5-norbornene-exo-2,3-dicarboxylic anhydride and chiral alcohols showcases a significant advance, opening pathways to materials for enantioselective separations. semanticscholar.orgnih.gov

Table 1: Selected Polymerization Studies with Norbornene Derivatives

| Norbornene Monomer Type | Polymerization Method | Catalyst/System | Key Finding/Polymer Property | Reference |

|---|---|---|---|---|

| Diesters of cis-5-norbornene-exo-2,3-dicarboxylic acid | ROMP | Grubbs Catalyst (2nd Gen) | High yield, high molecular weight chiral polymers with glass transition temperatures from -30°C to +139°C. | semanticscholar.orgnih.gov |

| 5-Norbornene-2,3-dicarboxylic anhydride (exo-isomer) | Copolymerization with Ethylene | Phosphine-sulfonate Palladium Catalysts | Exo-isomer showed higher reactivity and incorporation than the endo-isomer; copolymers act as compatibilizers. | rsc.org |

| Dimethyl esters of exo,exo- and endo,endo-5-norbornene-2,3-dicarboxylic acid | ROMP | Hoveyda-Grubbs Catalyst | Used cross-linking agents to increase the glass transition temperature and improve thermomechanical properties. | researchgate.net |

Emerging Trends and Unexplored Areas in its Synthetic and Materials Applications

Emerging trends in the application of 5-Norbornene-2-exo,3-exo-dimethanol are centered on the creation of high-performance and functional materials. One significant trend is the development of advanced coatings and adhesives. chemicalbook.com The inherent rigidity of the norbornene backbone combined with the reactive hydroxyl groups makes it an excellent candidate for producing cross-linked networks with high durability and adhesive strength.

Another burgeoning area is in advanced lithography and self-assembling materials. chemicalbook.com The defined stereochemistry of the molecule can be exploited to create highly ordered polymer structures, which is critical for applications in microelectronics and nanotechnology. The synthesis of chiral polymers from related norbornene precursors for enantioselective membrane separation and as chiral stationary phases for chromatography is a promising frontier. semanticscholar.orgnih.gov

Several areas in its synthetic and materials applications remain relatively unexplored. The direct polymerization of 5-Norbornene-2-exo,3-exo-dimethanol via ROMP, while preserving the hydroxyl groups, presents an opportunity to create functional polymers that can be post-modified. These hydroxyl-functionalized polymers could serve as scaffolds for drug delivery systems or as biocompatible materials for tissue engineering, leveraging the known utility of related norbornene polymers. A related compound, endo-5-Norbornene-2,3-dimethanol, has been used to promote asymmetric reactions, suggesting potential catalytic applications for the exo isomer or its derivatives that have not been fully investigated. rsc.org The creation of block copolymers incorporating segments derived from this monomer could lead to novel nanostructured materials with unique phase behavior and properties.

Potential Research Challenges and Opportunities for Novel Discoveries